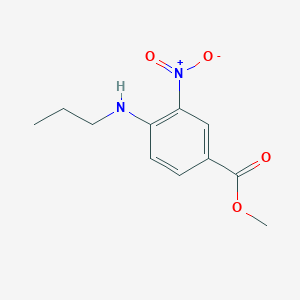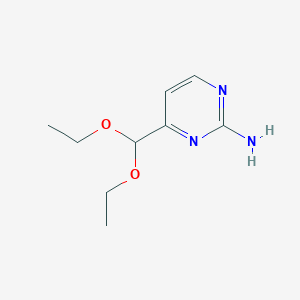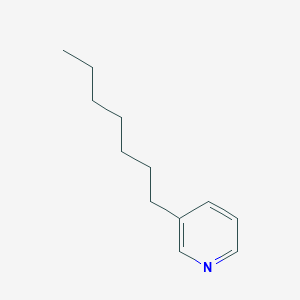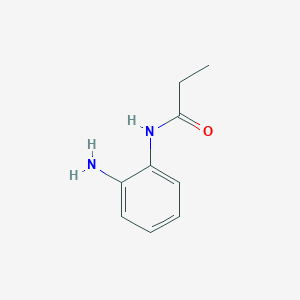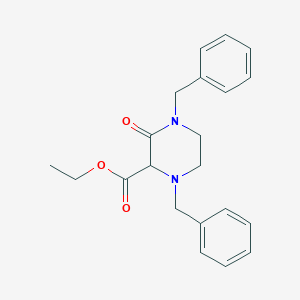
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate
描述
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate, also known as EDBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. EDBC is a piperazine derivative that possesses a unique molecular structure, which makes it an interesting subject for research. In
作用机制
The mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is not fully understood, but it is believed to inhibit the growth of bacterial and fungal cells by interfering with their DNA replication and protein synthesis. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
生化和生理效应
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been found to have low toxicity and is generally considered safe for use in lab experiments. In vitro studies have shown that Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate exhibits significant antibacterial and antifungal activity against various strains of bacteria and fungi. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate in lab experiments is its low toxicity and relatively easy synthesis method. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can also be modified to target specific cells or tissues in the body, making it a potential drug delivery system. However, one limitation of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate. One area of interest is the development of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate-based drug delivery systems for targeted cancer therapy. Another potential direction is the modification of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate to enhance its solubility in water, which would increase its usefulness in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate and its potential applications in other fields such as materials science.
科学研究应用
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been the subject of numerous studies due to its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit antibacterial, antifungal, and antitumor properties. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to have potential as a drug delivery system, as it can be modified to target specific cells or tissues in the body.
属性
IUPAC Name |
ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXWJUIUKNDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





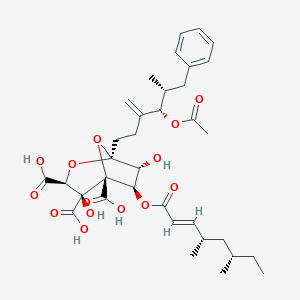
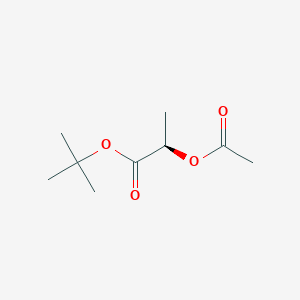
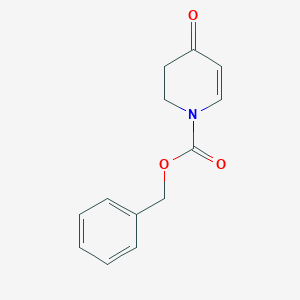
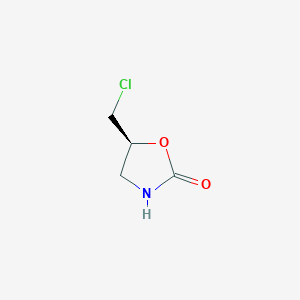
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
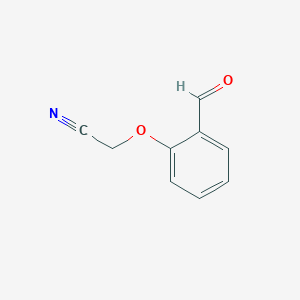
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
